N-(2,2-diethoxyethyl)carbodiimide

説明

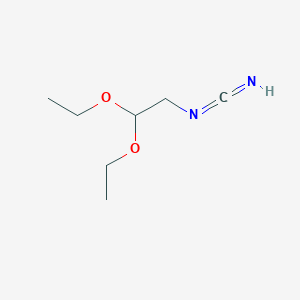

N-(2,2-Diethoxyethyl)carbodiimide is a specialized carbodiimide reagent developed to facilitate rapid synthesis of bioactive compounds, particularly imidazole derivatives and sulfonamide intermediates. Its structure features a carbodiimide group (-N=C=N-) linked to a diethoxyethyl moiety, which enhances solubility in polar organic solvents like methanol and dimethyl sulfoxide (DMSO) . This compound is noted for its stability under low-temperature storage, making it practical for laboratory use without decomposition .

In synthetic applications, it serves as a coupling agent, enabling the formation of amide bonds under mild conditions. Its preparation involves straightforward procedures, avoiding the need for extensive purification steps .

特性

CAS番号 |

185312-09-8 |

|---|---|

分子式 |

C7H14N2O2 |

分子量 |

158.20 g/mol |

InChI |

InChI=1S/C7H14N2O2/c1-3-10-7(11-4-2)5-9-6-8/h7-8H,3-5H2,1-2H3 |

InChIキー |

BTEMNMAMFPCZKL-UHFFFAOYSA-N |

正規SMILES |

CCOC(CN=C=N)OCC |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons

The following table summarizes key differences between N-(2,2-diethoxyethyl)carbodiimide and analogous carbodiimides:

Industrial and Research Relevance

- This compound is favored in medicinal chemistry for its ease of use in multistep syntheses, as demonstrated in the development of α2-adrenergic agonists .

- DCC remains prevalent in academic labs for small-scale peptide synthesis but is avoided industrially due to safety risks .

- EDC dominates bioconjugation workflows, particularly in diagnostic tools like cardiac troponin I (cTnI) biosensors .

- Polycarbodiimides are critical in industrial coatings, offering eco-friendly alternatives to traditional crosslinkers .

Research Findings and Case Studies

- Case Study 1: In the synthesis of 2-(arylamino)imidazoles, this compound outperformed DCC in yield and reaction speed, attributed to its compatibility with methanol and DMSO .

- Case Study 2 : EDC-mediated immobilization of DNA aptamers on electrodes achieved a detection limit of 0.05 nmol/L for cTnI, showcasing its precision in aqueous environments .

- Case Study 3: Carbodilite V-series resins improved adhesion and chemical resistance in waterborne coatings at just 3–7% loading, highlighting their efficiency compared to monomeric carbodiimides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。